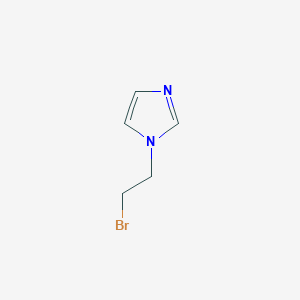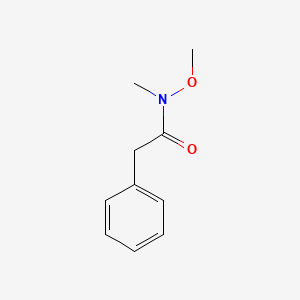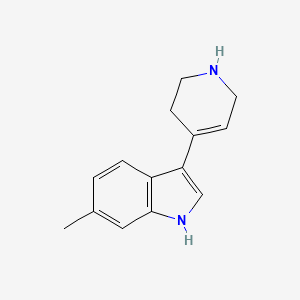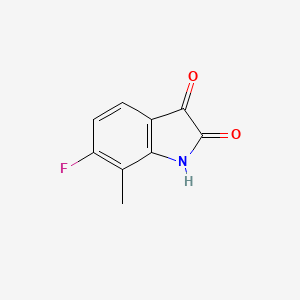
2-Bromoheptafluoronaphthalene
Overview
Description
2-Bromoheptafluoronaphthalene, also known as 2-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-1-naphthalene, is a fluorinated organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and highly water-soluble compound. Due to its unique properties, this compound is widely used in laboratory experiments, as it is capable of producing a wide range of reactions.
Scientific Research Applications
Fluorescent Labeling in HPLC Analysis
2-Bromoheptafluoronaphthalene derivatives have been utilized in high-performance liquid chromatography (HPLC) as fluorescent labeling reagents. For example, 2-Bromoacetyl-6-methoxynaphthalene, a derivative, has been used in the HPLC analysis of bile acids in pharmaceuticals and bile, demonstrating its application in pharmaceutical analysis (Cavrini et al., 1993).
Reactivity in Organometallic Chemistry
Significant differences in reactivity towards organolithium and organomagnesium compounds were found when comparing isomeric heptafluoronaphthalenes and bromoheptafluoronaphthalenes. This reactivity has been observed in the metalation of polyfluorinated naphthalenes, highlighting its importance in organometallic chemistry (Shmakov et al., 2019).
Spectroscopic Analysis and Anti-Cancer Potential
2-Bromo-6-methoxynaphthalene (2BMN) has been studied for its vibrational, electronic, and charge transfer properties using Density Functional Theory (DFT). This compound shows potential as an anti-cancer drug, as indicated by molecular docking studies showing its protein-ligand binding properties (Saji et al., 2021).
Application in Block Copolymer Synthesis
This compound derivatives have been used in the synthesis of novel, amphiphilic, conjugated block copolymers. These copolymers demonstrate solvent-selective photoluminescence quenching, an important property in materials science (Tu et al., 2007).
Flame Retardants in Indoor Environments
Studies have detected bromoheptafluoronaphthalene derivatives as components in flame retardants in indoor dust. This indicates the widespread use of these compounds in commercial applications and their presence in indoor environments (Stapleton et al., 2008).
Reactions in Organic Chemistry
Bromoheptafluoronaphthalene derivatives undergo various reactions, such as nucleophilic and electrophilic substitutions. These reactions are crucial in organic synthesis and the creation of complex molecules (Coe et al., 1971).
Thermal Degradation and Dioxin Formation
The thermal degradation of bromoheptafluoronaphthalene derivatives has been studied to understand the formation of hazardous byproducts like dioxins. This research is essential for environmental safety and understanding the impact of these compounds when exposed to high temperatures (Evans & Dellinger, 2005).
properties
IUPAC Name |
2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTDLHCXDWASRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10BrF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465603 | |
| Record name | 2-Bromoheptafluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27041-17-4 | |
| Record name | 2-Bromoheptafluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical transformation observed when 2-bromoheptafluoronaphthalene reacts with antimony pentafluoride?
A1: The research paper focuses on the reaction of this compound with antimony pentafluoride, specifically highlighting a ring contraction. [] This suggests that the reaction leads to a product with a smaller ring structure compared to the starting material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




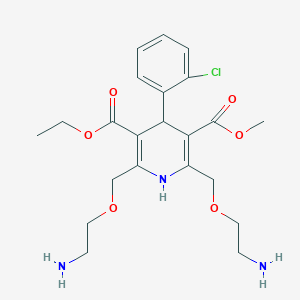
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)
